2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride
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Overview
Description
“2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride” is a chemical compound with the CAS Number: 2243509-61-5 . It has a molecular weight of 179.65 and is usually available in powder form . This product is intended for research use only.
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3,4-dimethylpent-3-enoic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Molecular Recognition and Hydrogen Bonding :A study by Wash et al. (1997) explored the intermolecular hydrogen bonding capabilities of compounds similar to "2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride", demonstrating its potential in molecular recognition. The research highlighted how specific structural features enable these compounds to form intermolecularly hydrogen-bonded dimers, a property crucial for the development of novel molecular recognition systems (Wash et al., 1997).
Astrobiology and Prebiotic Chemistry :Cronin and Pizzarello (1997) provided insights into the origins of life through their analysis of meteoritic amino acids, including those structurally related to "2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride". Their findings of enantiomeric excesses in these amino acids suggest an asymmetric influence on organic chemical evolution prior to the origin of life, highlighting the importance of such compounds in understanding prebiotic chemistry and the early conditions of Earth (Cronin & Pizzarello, 1997).
Synthesis of Complex Carbohydrates :Research by Inazu et al. (1988) on the synthesis of 2-Acylamino-2-deoxy-D-glucopyranose derivatives introduces a novel application of compounds like "2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride" in the field of carbohydrate chemistry. This study underscores the utility of dimethylphosphinothioic mixed anhydrides of carboxylic acids for N-acylation of amino sugars, thereby facilitating the synthesis of complex carbohydrates without needing to protect hydroxyl functions, a crucial step in the development of therapeutics and biochemical probes (Inazu et al., 1988).
Supramolecular Chemistry :Jin et al. (2011) investigated the hydrogen bonding interactions between 2-aminoheterocyclic compounds and carboxylic acid derivatives, shedding light on the supramolecular assembly processes. Their study on the formation of binary supramolecular organic salts constructed from compounds akin to "2-Amino-3,4-dimethylpent-3-enoic acid; hydrochloride" demonstrates the importance of these interactions in designing new materials and understanding biological processes (Jin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-amino-3,4-dimethylpent-3-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNKAUEQUINHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride |
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